molecular formula C9H9F2NO3 B3079695 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid CAS No. 1072855-42-5

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Cat. No.: B3079695
CAS No.: 1072855-42-5
M. Wt: 217.17 g/mol
InChI Key: DNLIHJCOUQKUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a high-purity chemical compound supplied for research and further manufacturing applications. This nicotinic acid derivative is characterized by its distinct molecular structure, which includes a 2-fluoro-1-(fluoromethyl)ethoxy substituent. The compound has a molecular formula of C 9 H 9 F 2 NO 3 and a molecular weight of 217.17 g/mol . This product is intended for research use only and is not meant for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable regulations for the handling and use of this material. When ordering, please be aware that specific shipping fees for hazardous materials may apply depending on the selected shipping method and destination .

Properties

IUPAC Name

6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-3-7(4-11)15-8-2-1-6(5-12-8)9(13)14/h1-2,5,7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLIHJCOUQKUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OC(CF)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a chemical compound with the molecular formula C9H9F2NO3C_9H_9F_2NO_3 and a molecular weight of approximately 217.17 g/mol. It consists of a nicotinic acid backbone, a pyridine derivative, modified with a fluorinated ethoxy group. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. This compound is intended for research purposes only, not for human or veterinary therapeutic use.

Potential Applications

While research on this specific compound is limited, its structural features and the known activities of related compounds suggest several potential applications:

  • Pharmaceutical Research: The fluorinated groups can impact lipophilicity and metabolic stability, making it a candidate for medicinal chemistry research.
  • Interaction Studies: The compound can be used in studies focusing on interactions with other molecules and biological systems.
  • Nicotinic Acetylcholine Receptors: As a nicotinic acid derivative, it may interact with nicotinic acetylcholine receptors, influencing the nervous system and other biological processes.

Structural Similarity and Biological Activities

Compound NameStructural FeaturesNotable Activities
2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acidContains trifluoromethyl groupAntidiabetic effects
NicotinamideLacks fluorinated substituentsVitamin B3 activity, anti-inflammatory properties
6-Methyl-nicotinic acidMethyl substitution at position 6Potential neuroprotective effects
2,6-Dichloro-5-fluoronicotinic acidContains dichloro and fluoro groupsPreparation of 5-Chloro-6-fluoro-3-(tetrahydro-2H-pyran-4-yl)-1-[2-(trimethylsilyl)ethoxy] methyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Mechanism of Action

The mechanism of action of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-(Trifluoromethoxy)nicotinic Acid

Structural Differences :

  • Substituent : Trifluoromethoxy (–OCF₃) at the 6-position.
  • Electronic Effects: The –OCF₃ group is strongly electron-withdrawing due to inductive effects, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs.
  • Lipophilicity : The trifluoromethoxy group enhances lipophilicity (logP ~1.2–1.5 estimated), improving membrane permeability.

Research Findings :

  • Synthetic Utility : Used as a building block in pharmaceuticals and agrochemicals due to its stability under acidic and oxidative conditions .
  • Safety Profile : Classified as hazardous (H315, H319, H335) due to skin/eye irritation and respiratory toxicity .

This may improve oral bioavailability but could also increase molecular weight (~265 g/mol vs. ~237 g/mol for 6-(trifluoromethoxy)nicotinic acid).

6-Amino-2-fluoronicotinic Acid

Structural Differences :

  • Substituents: Amino (–NH₂) at the 6-position and fluorine at the 2-position.
  • Electronic Effects: The amino group is electron-donating, reducing pyridine ring acidity (pKa ~4.5 vs. ~2.5 for unsubstituted nicotinic acid).

Research Findings :

  • Applications : Intermediate in kinase inhibitor synthesis (e.g., EGFR inhibitors) due to hydrogen-bonding capability .
  • Commercial Availability : Supplied by multiple vendors (e.g., AB76881, FS-6629) .

Comparison with Target Compound: The target compound lacks an amino group, favoring interactions with hydrophobic binding pockets. The 2-fluoro substitution in 6-amino-2-fluoronicotinic acid may hinder rotational freedom, whereas the target’s ethoxy group offers conformational flexibility.

5-(Tetrahydro-2H-pyran-4-yl)-6-(2,2,2-trifluoroethoxy)nicotinic Acid

Structural Differences :

  • Substituents : Trifluoroethoxy (–OCH₂CF₃) at the 6-position and tetrahydro-pyran at the 5-position.

Research Findings :

  • Biological Activity : Patent applications suggest utility in cyclopropane-fused dipyrrolidine derivatives for targeting protein-protein interactions (e.g., MDM2/p53) .
  • Synthetic Challenges : The trifluoroethoxy group complicates regioselective synthesis .

Comparison with Target Compound : The target compound’s substituent (–OCH₂CF₂CH₂F) lacks the tetrahydro-pyran moiety, reducing steric hindrance but maintaining fluorine-driven lipophilicity. The branched fluorines may offer better resistance to enzymatic degradation compared to linear trifluoroethoxy groups.

Biological Activity

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a compound characterized by its unique molecular structure, which includes a nicotinic acid backbone modified with a fluorinated ethoxy group. This modification enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. The compound's molecular formula is C₉H₉F₂NO₃, with a molecular weight of approximately 217.17 g/mol .

Biological Activity

The biological activity of this compound has not been extensively studied, leading to limited understanding of its mechanism of action. However, insights can be drawn from related compounds and the general properties of nicotinic acid derivatives.

Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes, including neurotransmission and inflammation modulation. Specifically, these compounds may act through G protein-coupled receptors (GPCRs) that influence intracellular signaling pathways .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their notable biological activities:

Compound NameStructural FeaturesNotable Activities
2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acidContains trifluoromethyl groupAntidiabetic effects
NicotinamideLacks fluorinated substituentsVitamin B3 activity, anti-inflammatory properties
6-Methyl-nicotinic acidMethyl substitution at position 6Potential neuroprotective effects

This comparison highlights how the unique fluorinated structure of this compound may enhance its pharmacokinetic properties compared to other nicotinic acid derivatives .

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides valuable insights:

  • Anti-inflammatory Effects : Nicotinic acid derivatives have shown potential in modulating inflammatory responses. For instance, studies indicate that these compounds can inhibit the production and release of free fatty acids from adipose tissue, which may reduce inflammation and improve insulin sensitivity in individuals with type 2 diabetes .
  • Cytotoxicity Studies : Research involving other nicotinic acid derivatives has demonstrated varying degrees of cytotoxicity across different cancer cell lines. For example, certain derivatives exhibit significant anti-tumor activity while others lack such effects . This variability suggests that the specific structural modifications in compounds like this compound could influence their efficacy against cancer cells.

Future Directions for Research

Given the promising pharmacological properties suggested by structural analogs, further research is warranted to elucidate the specific biological activities and mechanisms of action for this compound. Potential areas of investigation include:

  • In vitro and In vivo Studies : Conducting detailed studies to assess the compound's effects on nAChRs and other relevant biological targets.
  • Pharmacokinetic Profiling : Evaluating how the fluorinated modifications affect absorption, distribution, metabolism, and excretion (ADME) properties.
  • Therapeutic Applications : Exploring potential therapeutic uses in conditions such as diabetes, neurodegenerative diseases, and cancer.

Q & A

Q. How do fluorinated substituents alter the compound’s electronic properties in catalytic applications?

  • Methodology : Perform cyclic voltammetry to measure redox potentials. Compare with DFT-derived HOMO/LUMO energies to quantify electron-withdrawing effects of the fluoromethyl group .
  • Contradiction Alert : If experimental redox potentials deviate >0.5 V from computational values, re-evaluate solvation models or basis sets in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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